molecular formula C12H13BrN2O2S2 B11065818 5-bromo-N-[4-(dimethylamino)phenyl]thiophene-2-sulfonamide

5-bromo-N-[4-(dimethylamino)phenyl]thiophene-2-sulfonamide

Cat. No.: B11065818
M. Wt: 361.3 g/mol
InChI Key: OGZIVVIXKKWNMD-UHFFFAOYSA-N
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Description

5-bromo-N-[4-(dimethylamino)phenyl]thiophene-2-sulfonamide is a chemical compound with the molecular formula C12H13BrN2O2S2 and a molecular weight of 361.27782 g/mol . This compound is characterized by the presence of a bromine atom, a dimethylamino group, and a thiophene-2-sulfonamide moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[4-(dimethylamino)phenyl]thiophene-2-sulfonamide typically involves the reaction of 5-bromothiophene-2-sulfonamide with 4-(dimethylamino)phenylamine under specific conditions. One common method includes the use of lithium hydride (LiH) as a base to facilitate the reaction . The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[4-(dimethylamino)phenyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydroxide (NaOH).

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

5-bromo-N-[4-(dimethylamino)phenyl]thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-[4-(dimethylamino)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, its structural features allow it to interact with cellular membranes, potentially disrupting membrane integrity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-[4-(dimethylamino)phenyl]thiophene-2-sulfonamide is unique due to the presence of both the bromine atom and the dimethylamino group, which confer distinct electronic and steric properties. These features enhance its reactivity in substitution and coupling reactions, making it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C12H13BrN2O2S2

Molecular Weight

361.3 g/mol

IUPAC Name

5-bromo-N-[4-(dimethylamino)phenyl]thiophene-2-sulfonamide

InChI

InChI=1S/C12H13BrN2O2S2/c1-15(2)10-5-3-9(4-6-10)14-19(16,17)12-8-7-11(13)18-12/h3-8,14H,1-2H3

InChI Key

OGZIVVIXKKWNMD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Br

Origin of Product

United States

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